![molecular formula C7H15Cl2N3 B2833897 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride CAS No. 95082-20-5](/img/structure/B2833897.png)
3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
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Overview
Description
“3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride” is a compound with the CAS Number: 33544-95-5 . It has a molecular weight of 212.12 . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride” and its Inchi Code is "1S/C7H13N3.2ClH/c1-10-5-7(9-6-10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 258-259 . It is stored at room temperature . The compound is a powder in its physical form .Scientific Research Applications
Anticancer Applications
Research has identified derivatives of imidazolyl propanamines as potential anticancer agents. The synthesis of benzimidazoles bearing the oxadiazole nucleus, for instance, has demonstrated significant to good anticancer activity in vitro. This highlights the compound's role in the development of new anticancer therapies (Rashid, Husain, & Mishra, 2012). Additionally, bis-benzimidazole derivatives have been synthesized and shown promising anticancer activity, supporting the potential of these compounds in cancer treatment research (Rashid, 2020).
Antimicrobial Activity
Compounds featuring the imidazole ring have also been investigated for their antimicrobial properties. Novel azetidine-2-one derivatives of 1H-benzimidazole have been reported to exhibit good antibacterial and cytotoxic activities, suggesting their utility in combating microbial infections and as potential therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Chemical Synthesis and Catalysis
The chemical synthesis and functionalization of compounds related to 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride have been extensively researched. For example, ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation, demonstrating the compound's relevance in synthetic organic chemistry and its potential for facilitating complex chemical transformations (Donthireddy, Illam, & Rit, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(4-methylimidazol-1-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7-5-10(6-9-7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZKIIWQSTVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |
CAS RN |
95082-20-5 |
Source
|
Record name | 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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